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molecular formula C11H8N2O3 B8727423 3-(5-Hydroxypyrimidin-2-yl)benzoic acid

3-(5-Hydroxypyrimidin-2-yl)benzoic acid

Cat. No. B8727423
M. Wt: 216.19 g/mol
InChI Key: HIVJGCCGCYKZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211886B2

Procedure details

78.8 g of 3-(5-hydroxypyrimidin-2-yl)benzoic acid are suspended in 1.4 l of absolute methanol, and 32.7 ml of thionyl chloride (449.8 mmol) are subsequently carefully added dropwise at RT. The reaction batch is warmed at 80° C. for 2 h. A further 20 ml of thionyl chloride (275.7 mmol) are added, and the mixture is warmed at 80° C. for a further 2 h. In order to complete the reaction, a further 10 ml of thionyl chloride (137.8 mmol) are added, and the mixture is warmed at 80° C. for a further 2 h. For work-up, 1000 ml of methanol are removed in a rotary evaporator, and the resultant residue is filtered off. The mother liquor is reduced to about 200 ml in the rotary evaporator, and the crystals formed are filtered off. The two crystal batches are combined, dried to constant weight at 50° C. in a vacuum drying cabinet.
Quantity
78.8 g
Type
reactant
Reaction Step One
Quantity
32.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
1.4 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][C:5]([C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[C:11]([OH:13])=[O:12])=[N:6][CH:7]=1.S(Cl)(Cl)=O.[CH3:21]O>>[OH:1][C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[C:11]([O:13][CH3:21])=[O:12])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
78.8 g
Type
reactant
Smiles
OC=1C=NC(=NC1)C=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
32.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Five
Name
Quantity
1.4 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed at 80° C. for a further 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed at 80° C. for a further 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
For work-up, 1000 ml of methanol are removed in a rotary evaporator
FILTRATION
Type
FILTRATION
Details
the resultant residue is filtered off
CUSTOM
Type
CUSTOM
Details
The mother liquor is reduced to about 200 ml in the rotary evaporator
CUSTOM
Type
CUSTOM
Details
the crystals formed
FILTRATION
Type
FILTRATION
Details
are filtered off
CUSTOM
Type
CUSTOM
Details
dried to constant weight at 50° C. in a vacuum
CUSTOM
Type
CUSTOM
Details
drying cabinet

Outcomes

Product
Name
Type
Smiles
OC=1C=NC(=NC1)C=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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